molecular formula C14H16BClO2 B13717634 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B13717634
M. Wt: 262.54 g/mol
InChI Key: MYFLTWGYVHMSNM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-chloro-3-ethynylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
  • 2-(4-Iodo-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
  • 2-(4-Methyl-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Uniqueness

The unique feature of 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane lies in its chloro substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a versatile reagent for the synthesis of a wide range of organic molecules.

Properties

Molecular Formula

C14H16BClO2

Molecular Weight

262.54 g/mol

IUPAC Name

2-(4-chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BClO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h1,7-9H,2-5H3

InChI Key

MYFLTWGYVHMSNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C#C

Origin of Product

United States

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